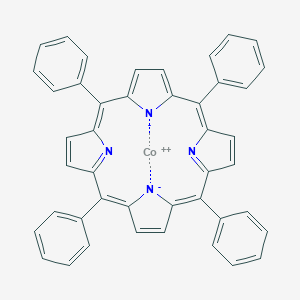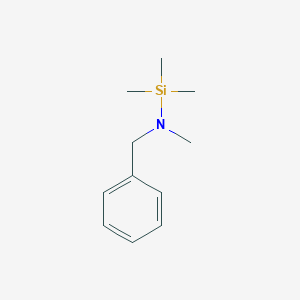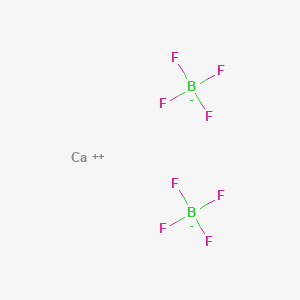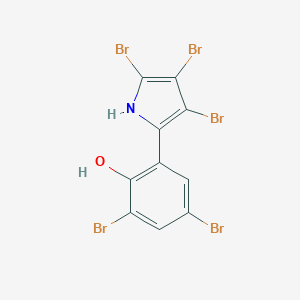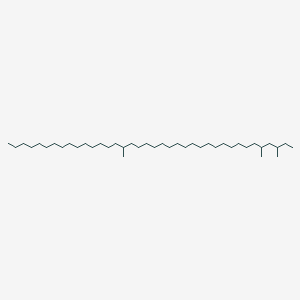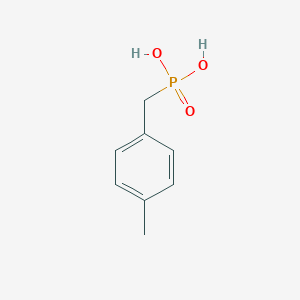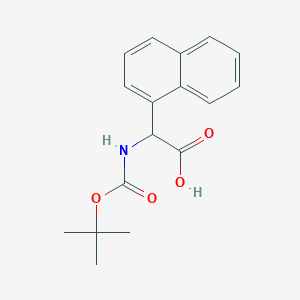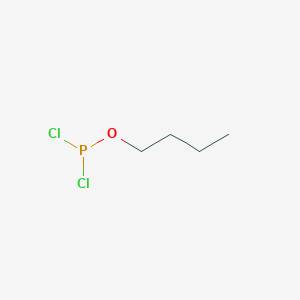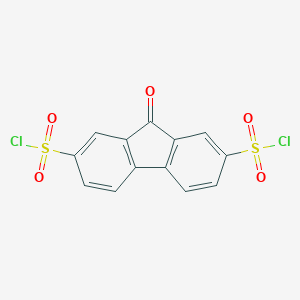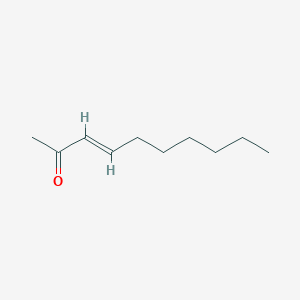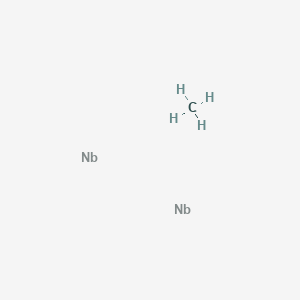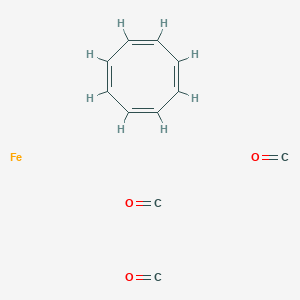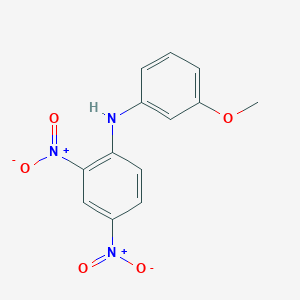
N-(3-methoxyphenyl)-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2,4-dinitroaniline, commonly known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is known for its selective weed control and its ability to provide long-lasting residual activity in the soil.
科学研究应用
Metolachlor has been extensively studied for its applications in weed control. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Metolachlor is also being studied for its potential use in the treatment of cancer. Research has shown that Metolachlor has cytotoxic effects on cancer cells and may be a potential candidate for chemotherapy.
作用机制
Metolachlor works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids, which are essential for plant growth. Metolachlor works by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
生化和生理效应
Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and should be used with caution near waterways. Metolachlor has been found to have a low potential for bioaccumulation in the environment.
实验室实验的优点和局限性
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is a selective herbicide, which means that it only targets certain types of weeds, making it useful for studying the effects of herbicides on specific plant species. However, one limitation of using Metolachlor in laboratory experiments is that it can be difficult to control the amount of herbicide that is applied to the plants.
未来方向
There are several future directions for the research on Metolachlor. One potential area of research is the development of new formulations of Metolachlor that are more environmentally friendly. Another area of research is the study of the potential use of Metolachlor in the treatment of cancer. Further research is needed to determine the safety and efficacy of Metolachlor as a cancer treatment.
Conclusion:
In conclusion, Metolachlor is a widely used herbicide that has many scientific research applications. It works by inhibiting the growth of weeds by interfering with the synthesis of fatty acids. Metolachlor has low toxicity to mammals, birds, and fish, but can be toxic to aquatic organisms. It is useful in laboratory experiments for studying the effects of herbicides on plant growth, but can be difficult to control the amount of herbicide that is applied to the plants. There are several future directions for the research on Metolachlor, including the development of new formulations and the study of its potential use in the treatment of cancer.
合成方法
Metolachlor is synthesized through a process called nitration. The first step in the synthesis of Metolachlor involves the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. The second step involves the reaction of 3-methoxy-4-nitroaniline with chloroacetyl chloride to form Metolachlor.
属性
CAS 编号 |
14038-09-6 |
|---|---|
产品名称 |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
分子式 |
C13H11N3O5 |
分子量 |
289.24 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI 键 |
WQUJWAFXGOBBCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
同义词 |
2,4-Dinitro-3'-methoxydiphenylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



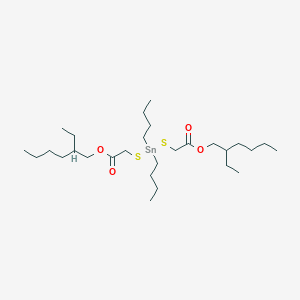
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
